2-Amino-6-nitrobenzaldehyde

Overview

Description

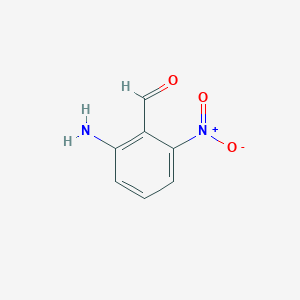

2-Amino-6-nitrobenzaldehyde is a chemical compound with the molecular formula C7H6N2O3 and a molecular weight of 166.14 . It is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H6N2O3/c8-6-2-1-3-7 (9 (11)12)5 (6)4-10/h1-4H,8H2 . The vibrational spectra of a similar molecule, 2-amino-6-methoxy-3-nitropyridine, have been simulated theoretically and compared experimentally . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .Scientific Research Applications

1. Preparation of Stable Isotope-Labeled Derivatives

A method was developed for preparing carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites, useful as internal standards for quantifying trace levels of nitrofuran residues in animal-origin foods (Delatour et al., 2003).

2. Zinc Complexes with Antibacterial Activity

2-Amino-6-nitrobenzaldehyde reacts with benzothiazole to form Schiff bases, which are then used to create zinc complexes. These complexes have shown antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus (Chohan et al., 2003).

3. Actinometry for Photochemistry

2-Nitrobenzaldehyde, closely related to this compound, has been used as an actinometer for measuring light absorbance and photochemical properties in solutions and ice, relevant to laboratory and field experiments (Galbavy et al., 2010).

4. Synthesis of 2-Amino-3,5-dibromobenzaldehyde

A synthesis method for 2-Amino-3,5-dibromobenzaldehyde, a compound structurally related to this compound, demonstrates potential applications in organic synthesis and pharmaceuticals (Feng Dan-q, 2013).

5. Role in Biodegradation of Nitrobenzene

2-Aminomuconic 6-semialdehyde, an intermediate in the degradation of nitrobenzene, shows the potential of related compounds like this compound in environmental bioremediation processes (He et al., 1998).

6. Catalysis in Aldol Condensations

Zinc(II) complexes with α-amino acid esters, including those derived from p-nitrobenzaldehyde, a compound closely related to this compound, have been found effective in catalyzing aldol condensations under mild conditions (Nakagawa et al., 1985).

Safety and Hazards

2-Amino-6-nitrobenzaldehyde is classified under CLP as Acute Tox. 4: H302+312+332; STOT SE 3: H335; Eye Irrit. 2: H319; Skin Irrit. 2: H315 . This means it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

2-Amino-6-nitrobenzaldehyde is a chemical compound that has been used in the synthesis of various Schiff bases . Schiff bases are known to exhibit a broad range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . The primary targets of this compound, therefore, would be the microbial and fungal cells against which it exhibits its antimicrobial and antifungal activities .

Mode of Action

The mode of action of this compound involves its conversion into Schiff bases, which are known to interact with bacterial and fungal cells . The molecular structure of Schiff bases determines their mode of interaction and inhibition effectiveness with these cells .

Biochemical Pathways

Schiff bases, which are derived from this compound, are known to interfere with various biochemical processes in microbial cells, leading to their antimicrobial activity

Pharmacokinetics

The compound’s molecular weight is 16614 , which may influence its absorption and distribution in the body

Result of Action

The result of the action of this compound is primarily its antimicrobial and antifungal effects, as evidenced by the activities of its Schiff base derivatives . These compounds can inhibit the growth of various microbial and fungal cells, thereby exhibiting their antimicrobial and antifungal properties .

Action Environment

The action of this compound and its derivatives can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C , suggesting that temperature can affect its stability. Additionally, the compound’s efficacy may be influenced by the pH and the presence of other substances in its environment. More research is needed to understand how these and other environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 2-Amino-6-nitrobenzaldehyde are not fully understood due to limited research. It is known that the compound can participate in various biochemical reactions. For instance, it can undergo reactions at the benzylic position, which involves the removal of a benzylic hydrogen . The exact enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that similar compounds can have significant effects on cells. For example, some benzimidazole derivatives have shown significant anti-inflammatory properties

Molecular Mechanism

It is known that similar compounds can undergo reactions at the benzylic position, which involves the removal of a benzylic hydrogen . This reaction is typically facilitated via an SN1 pathway, via the resonance-stabilized carbocation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that similar compounds can exhibit significant changes over time. For instance, some benzimidazole derivatives have shown significant anti-inflammatory properties

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that similar compounds can exhibit significant effects at different dosages. For instance, some benzimidazole derivatives have shown significant anti-inflammatory properties at non-toxic doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It is known that similar compounds can participate in various metabolic pathways. For instance, 2-amino-4-nitrotoluene, a similar compound, is known to participate in several metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that similar compounds can be transported and distributed within cells and tissues. For instance, some benzimidazole derivatives have shown significant anti-inflammatory properties .

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is known that similar compounds can localize in various subcellular compartments. For instance, some benzimidazole derivatives have shown significant anti-inflammatory properties .

Properties

IUPAC Name |

2-amino-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACOHMHYAQXUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130133-53-8 | |

| Record name | 2-Amino-6-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole](/img/structure/B183226.png)

![2-[3-(Trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B183232.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine](/img/structure/B183235.png)